1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-benzothiophen-2-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS2/c21-18(17-12-14-4-1-2-5-16(14)23-17)20-8-3-7-19(9-10-20)15-6-11-22-13-15/h1-2,4-5,12,15H,3,6-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYSUKZAZMUUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3S2)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiophene Moiety: This can be achieved through cyclization reactions involving thiophenes and suitable carbonyl compounds.
Introduction of the Diazepane Ring: This step may involve the reaction of a suitable amine with a dihalide to form the diazepane ring.
Attachment of the Thiolane Ring: This can be done through nucleophilic substitution reactions where a thiolane precursor is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Substituents at the 1-Position of 1,4-Diazepane
- Benzothiophene-2-carbonyl vs. Aryl Carbonyl Groups: Target Compound: The benzothiophene-2-carbonyl group enhances lipophilicity and may improve binding to hydrophobic pockets in receptors like dopamine D3 or serotonin receptors. 1-(4-Trifluoromethylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane (): The sulfonyl group and trifluoromethyl substituent enhance electronegativity, likely improving selectivity for sulfonyl-binding receptors .
Biological Activity
1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H22N2OS2
- Molecular Weight : 346.51 g/mol
- CAS Number : 2309190-71-2
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as an anticancer agent and its effects on cellular pathways.
Research indicates that compounds containing the benzothiophene moiety exhibit a range of biological activities, including:
- Anticancer Activity : Compounds similar to this compound have shown the ability to inhibit cancer cell proliferation through modulation of signaling pathways such as STAT3 .
- Antioxidant Properties : The generation of reactive oxygen species (ROS) has been linked to the induction of apoptosis in cancer cells, suggesting that the compound may exert its effects through oxidative stress mechanisms .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various benzothiophene derivatives, including those structurally related to this compound. The results indicated that these compounds effectively inhibited cell growth in several cancer cell lines by targeting the STAT3 signaling pathway. The most effective derivatives were noted for their ability to decrease phosphorylation levels of STAT3, leading to reduced cell survival and increased apoptosis .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on benzothiophene derivatives. It was found that modifications at the carbonyl position significantly influenced biological activity. Specifically, compounds with flexible side chains exhibited enhanced interaction with target proteins involved in cancer progression . This finding highlights the importance of structural variations in optimizing therapeutic efficacy.
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
